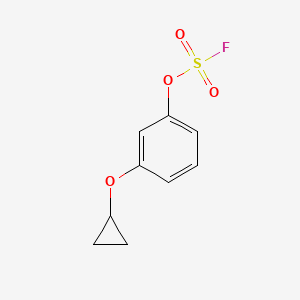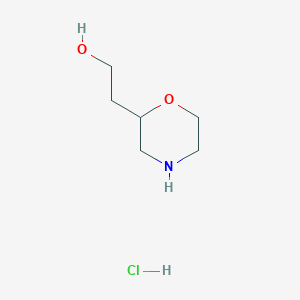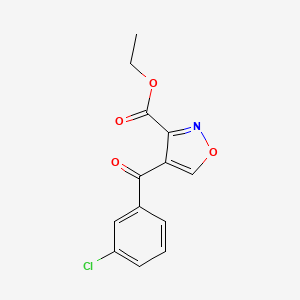
1-Cyclopropyloxy-3-fluorosulfonyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopropyloxy-3-fluorosulfonyloxybenzene (CFB) is a chemical compound that belongs to the class of aryl sulfonates. It has been widely studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Reactions
A novel method for preparing aromatic compounds containing cyclopropoxy via nucleophilic aromatic substitution reaction (SNAr) of fluoroaromatic compounds with cyclopropanol has been developed. This method simplifies the preparation of 1-(cyclopropyloxy)-2-nitrobenzene and demonstrates a wide application scope of the method using various fluoroaromatic compounds as substrates (Hao Jin et al., 2019).
The sulfonation of cyclopropylbenzene and cyclopropyl phenyl ketone with sulfur trioxide has been studied, leading to the formation of various derivatives. This research provides insights into the mechanisms of formation of these products from cyclopropyl substrates (W. Ansink & H. Cerfontain, 1995).
Biological and Pharmaceutical Applications
Certain 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes and derivatives have shown potential as phosphodiesterase (PDE) inhibitors, exhibiting desirable biological activity and promise in heart therapy (N. R. Baker et al., 1995).
A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with fluorine atoms, were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, showing potential for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Genetically encoded fluorosulfonyloxybenzoyl-l-lysine (FSK) has been developed for expansive covalent bonding of proteins via sulfur(VI) fluoride exchange (SuFEx) chemistry. This advancement is significant for biochemical research, protein engineering, and biotherapeutic applications (Jun Liu et al., 2021).
Fluoronaphthalene building blocks via arynes have been developed, providing a solution to the problem of positional selectivity. These blocks can be used for pharmaceutical or agricultural research (E. Masson & M. Schlosser, 2005).
properties
IUPAC Name |
1-cyclopropyloxy-3-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-15(11,12)14-9-3-1-2-8(6-9)13-7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKMBIRRNOTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyloxy-3-fluorosulfonyloxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2477674.png)



![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2477682.png)



![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477688.png)


